Isofebrifugine - 32434-44-9

Isofebrifugine

Catalog Number: EVT-299370
CAS Number: 32434-44-9
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isofebrifugine is a quinazolinone alkaloid, naturally occurring alongside its diastereoisomer, febrifugine, in the roots of the Dichroa febrifuga plant and Hydrangea umbellata. [, ] Traditionally, Dichroa febrifuga has been employed by Chinese physicians as a treatment for malaria. [, ] Isofebrifugine is recognized for its potent antimalarial activity, although its use as a pharmaceutical has been limited due to its side effects. [, ] It has served as a valuable lead compound for the development of novel antimalarial drugs. [, ]

Relevance: Febrifugine is a diastereomer of Isofebrifugine, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of atoms [, , ]. The absolute configuration of Febrifugine is (2'R,3'S), while Isofebrifugine has the (2'S,3'S) configuration []. Both compounds are potent antimalarials, with Febrifugine generally reported to have slightly higher activity [, , ].

Dichroine

Compound Description: Dichroine is another quinazoline alkaloid found in Dichroa febrifuga []. It exhibits antimalarial activity, although its potency is considered lower than that of Febrifugine and Isofebrifugine.

Halofuginone

Compound Description: Halofuginone is a synthetic halogenated derivative of Febrifugine []. It is used as a coccidiostat in veterinary medicine and is currently being investigated for its potential in treating various human diseases due to its anti-angiogenic, anti-inflammatory, and anti-fibrotic properties.

Df-1

Compound Description: Df-1 is a condensation product of Febrifugine with acetone []. It forms spontaneously during chromatographic purification of Febrifugine on silica gel using acetone as a solvent. It exhibits potent in vitro and in vivo antimalarial activity, comparable to that of Febrifugine and chloroquine [].

Df-2

Compound Description: Df-2 is a condensation product of Isofebrifugine with acetone, analogous to Df-1 []. Like Df-1, it forms during silica gel chromatography with acetone. While Df-2 also shows in vitro antimalarial activity, its in vivo efficacy is significantly lower than that of Df-1, Febrifugine, and chloroquine [].

Feb-A

Compound Description: Feb-A (compound 4 in reference []) is a metabolite of Febrifugine identified in mouse liver S9 fractions. It is formed by oxidation at the C-6 position of the quinazolinone ring of Febrifugine. Feb-A exhibits potent in vitro antimalarial activity against P. falciparum, comparable to Febrifugine, with high selectivity [].

Feb-B

Compound Description: Feb-B (compound 5 in reference []) is another major metabolite of Febrifugine found in mouse liver S9 fractions. It is formed by oxidation at the C-2 position of the quinazolinone ring. Unlike Feb-A, Feb-B shows significantly diminished antimalarial activity compared to Febrifugine [].

Feb-C

Compound Description: Feb-C (compound 6 in reference []) is a metabolite of Df-1, identified from mouse liver S9 fractions. It is a product of oxidation at the 4''-position of the piperidine ring of Df-1. Feb-C displays potent in vitro antimalarial activity against P. falciparum, similar to Febrifugine, with high selectivity [].

Feb-D

Compound Description: Feb-D (compound 7 in reference []) is a metabolite of Df-1 found in mouse liver S9 fractions. It is formed by oxidation at the 6''-position of the piperidine ring. In contrast to Feb-C, Feb-D exhibits significantly decreased antimalarial activity compared to Febrifugine [].

2-Allylpiperidin-3-one

Compound Description: 2-Allylpiperidin-3-one is a synthetic intermediate used in the synthesis of Febrifugine and Isofebrifugine []. Its stereoselective reduction is a crucial step in controlling the configuration at the 3'-position of the piperidine ring in the target molecules.

4-Allyl-3-piperidone

Compound Description: 4-Allyl-3-piperidone is another synthetic intermediate used in the preparation of Febrifugine and Isofebrifugine regioisomers []. Its reduction behavior differs from that of 2-allyl-3-piperidone, highlighting the influence of substituent position on the stereochemical outcome of reactions.

Synthesis Analysis

The synthesis of isofebrifugine has been achieved through various methods, emphasizing its structural complexity and biological significance. One notable approach involves a Claisen rearrangement of allyl enol ethers, followed by stereoselective reduction of intermediates to yield racemic isofebrifugine . Another method utilizes intramolecular Michael addition reactions, showcasing the versatility of synthetic strategies employed in its production .

Technical Details

  • Claisen Rearrangement: This process facilitates the rearrangement of allyl enol ethers under specific conditions to form key intermediates.
  • Stereoselective Reduction: Achieved using reagents such as lithium aluminum hydride or catalytic hydrogenation, ensuring the desired stereochemistry of the final product.
  • Intramolecular Reactions: Leveraging d-mannitol as a starting material, this method highlights the efficiency of stereoselective processes in synthesizing complex alkaloids .
Molecular Structure Analysis

Isofebrifugine's molecular structure can be represented by the formula C15H18N4O3C_{15}H_{18}N_{4}O_{3}. The compound features a quinazolinone core, characterized by a bicyclic structure that includes a fused benzene and pyrimidine ring.

Structural Data

  • Molecular Weight: Approximately 298.33 g/mol.
  • Key Functional Groups: Includes amine and carbonyl functionalities that contribute to its biological activity.
  • 3D Structure: The spatial arrangement of atoms can be analyzed using computational chemistry tools, revealing insights into its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Isofebrifugine undergoes various chemical reactions that are pivotal for its biological activity. Notably, it can be metabolized to form reactive intermediates that interact with cellular macromolecules.

Reactions and Technical Details

  • Metabolism: Isofebrifugine can be converted into arene oxides via cytochrome P450 enzymes, leading to potential toxicity through non-selective alkylation of biomolecules .
  • Equilibrium with Febrifugine: In solution, isofebrifugine exists in equilibrium with febrifugine, influenced by environmental conditions such as pH and solvent polarity .
Mechanism of Action

The mechanism of action of isofebrifugine involves several biochemical pathways that contribute to its antimalarial effects.

Process and Data

  1. Inhibition of Parasite Growth: Isofebrifugine disrupts the metabolic processes within malaria parasites by inhibiting key enzymes involved in their survival.
  2. Formation of Reactive Intermediates: The metabolism of isofebrifugine leads to highly reactive species that can damage parasite DNA and proteins, ultimately resulting in cell death .
Physical and Chemical Properties Analysis

Isofebrifugine exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Melting Point: Typically determined through standard methods; specific values may vary based on purity.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Isofebrifugine shows stability under acidic conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The presence of functional groups allows for various chemical transformations, making it amenable to further derivatization for enhanced activity.
Applications

Isofebrifugine has several significant applications in scientific research and medicine:

  • Antimalarial Research: Its primary application lies in the development of new antimalarial agents, where it serves as a lead compound for structural modifications aimed at improving efficacy and reducing toxicity .
  • Pharmacological Studies: Isofebrifugine analogues are synthesized to explore structure-activity relationships, enhancing understanding of how modifications affect biological activity .
  • Traditional Medicine: Its historical use in traditional medicine continues to inspire research into natural products for modern therapeutic applications.
Historical Context and Traditional Pharmacological Significance

Ethnobotanical Origins in Traditional Chinese Medicine

Isofebrifugine originates from a rich ethnobotanical tradition in China, where it was historically employed as a potent antipyretic within the framework of Traditional Chinese Medicine (TCM). The compound derives from Dichroa febrifuga Lour., known in Chinese herbal medicine as "Chang Shan" (常山), which translates to "ever normal" – reflecting its historical use for stabilizing erratic fevers [5] [7]. This perennial shrub belongs to the Hydrangeaceae family and was incorporated into the TCM pharmacopeia during the Han Dynasty (206 BCE–220 CE), with documentation appearing in the ancient text Shennong Bencaojing (The Divine Farmer's Materia Medica) [5] [7]. The Gelao ethnic minority in Northern Guizhou preserved extensive knowledge of this medicinal herb, utilizing it within their spiritual healing practices that combined physical treatments with ritualistic elements to restore bodily balance [7].

The traditional preparation involved decocting the dried roots of Chang Shan, which were considered more potent than the aerial parts. Practitioners recognized the plant's nausea-inducing properties and often combined it with aromatic herbs like ginger to mitigate adverse gastrointestinal effects. This historical formulation insight later gained scientific validation when researchers discovered that the plant's emetic effects were intrinsically linked to its therapeutic alkaloids [5]. The ethnobotanical knowledge surrounding D. febrifuga was preserved through oral transmission across generations of herbalists, with detailed applications recorded in regional herbal compendiums that documented its use not only for malaria but also for digestive disorders and inflammatory conditions [7].

Table 1: Historical Timeline of Isofebrifugine-bearing Plant in Traditional Medicine

Time PeriodDevelopmentCultural Context
Han Dynasty (206 BCE–220 CE)First recorded use of Chang Shan in Shennong BencaojingIncorporated into formal Chinese pharmacopeia
3rd Century CEDocumentation in Compendium of Materia Medica by Tao HongjingStandardization of herbal formulations
17th-19th CenturyGelao ethnic refinement of preparation methodsIntegration with shamanic healing practices ("Duan Gong" rituals)
1921 CECommercial production by Tianjin Pharmaceutical FactoryModernization of traditional preparations

Early Isolation from Dichroa febrifuga and Related Species

The mid-20th century marked the scientific validation of Chang Shan's antimalarial properties when researchers isolated its bioactive alkaloids. In 1946, American scientists K.K. Chen and C.R. Scholz first reported the active principles from D. febrifuga, naming the primary compounds febrifugine and isofebrifugine [1] [6]. These compounds were identified as stereoisomeric alkaloids sharing the molecular formula C₁₆H₁₉N₃O₃ but differing in their spatial configuration at the C-2 position of the piperidine ring. The structural complexity of these compounds led to decades of misassignment and confusion. Initial structural proposals by Koepfli et al. (1950) correctly identified the quinazolinone core but inaccurately depicted the relative stereochemistry [1].

The structural ambiguity persisted until 1999 when Kobayashi and colleagues achieved the definitive structural resolution through asymmetric synthesis, establishing that natural (+)-febrifugine possesses (2R,3S) configuration while (+)-isofebrifugine is its (2S,3S)-configured diastereomer [1] [4] [8]. This stereochemical distinction proved biologically significant as the isomers exhibited differential antimalarial potencies. The structural relationship between these compounds involves a dynamic equilibrium under physiological conditions, with isofebrifugine acting as a hemiketal precursor that can convert to febrifugine through retro-conjugate addition pathways [1] [4]. This interconversion complicated early isolation efforts until chromatographic techniques advanced sufficiently to separate the isomers.

Table 2: Key Structural and Isolation Milestones of Isofebrifugine

YearScientific AdvancementKey Researchers
1946Initial isolation of febrifugine and isofebrifugineChen & Scholz
1950First structural proposal (quinazolinone core identified)Koepfli et al.
1973Correction of relative stereochemistryBarringer
1999Absolute configuration established via asymmetric synthesisKobayashi et al.
2008Formal synthesis using intramolecular Michael additionRao et al.

Role in Antimalarial Research: Comparative Efficacy with Quinine

Isofebrifugine and its diastereomer emerged as revolutionary lead compounds in mid-20th century antimalarial research due to their extraordinary potency. In vivo studies against Plasmodium lophurae in duck models demonstrated that febrifugine and isofebrifugine exhibited approximately 100-fold greater efficacy than quinine – the then gold-standard antimalarial [1] [6] [9]. This remarkable activity generated significant interest in developing these compounds into clinical agents, particularly as drug-resistant malaria parasites began emerging. The mechanism of action differs fundamentally from quinine: while quinine interferes with heme polymerization in the parasite's digestive vacuole, isofebrifugine derivatives inhibit prolyl-tRNA synthetase (ProRS), disrupting protein synthesis in Plasmodium species [1] [6].

Clinical trials comparing modern antimalarials revealed artemether (an artemisinin derivative) demonstrated significantly better outcomes than quinine in severe malaria cases, with survival rates of 87.2% versus 63.3% and parasite clearance times of 54 hours versus 78 hours [3]. Though direct clinical trials with isofebrifugine were limited by toxicity concerns, structural analogs like halofuginone (developed in 1967) became valuable veterinary antimalarials and later showed promise for fibrotic diseases and cancers [1]. The structural optimization efforts revealed crucial structure-activity relationships:

  • Quinazolinone modifications: Halogenation at positions 5 and 6 enhanced metabolic stability and potency
  • Ketone linker significance: Replacement with amide bonds diminished activity
  • Piperidine ring constraints: Ring expansion to azepane or contraction to pyrrolidine reduced efficacy [1]

Researchers synthesized numerous analogs to overcome limitations of the natural compounds, with the most successful being halofuginone (7-bromo-6-chlorofebrifugine derivative), which demonstrated improved therapeutic indices while retaining potent antimalarial activity [1] [6]. These developments positioned isofebrifugine-derived compounds as valuable pharmacological tools for studying parasite biochemistry and inspired new directions in antimalarial drug discovery.

Properties

CAS Number

32434-44-9

Product Name

Isofebrifugine

IUPAC Name

3-[[(2S,3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16-/m0/s1

InChI Key

YLYLCQRQSRDSQR-DZKIICNBSA-N

SMILES

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1

Canonical SMILES

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1

Isomeric SMILES

C1C[C@H]2[C@H](C[C@](O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.